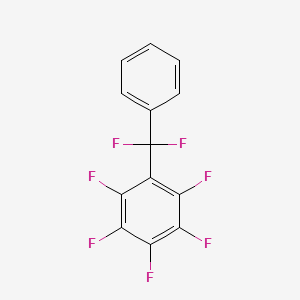

1-(Pentafluorophenyl)-1-phenyl-difluoromethane

Übersicht

Beschreibung

The compound “1-(Pentafluorophenyl)-1-phenyl-difluoromethane” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “1-Pentafluorophenyl-1H-pyrrole” have been synthesized through electrophilic substitution reactions .Molecular Structure Analysis

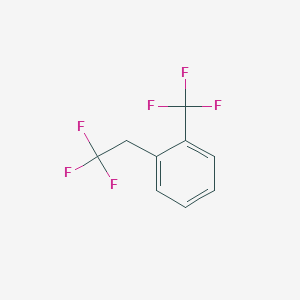

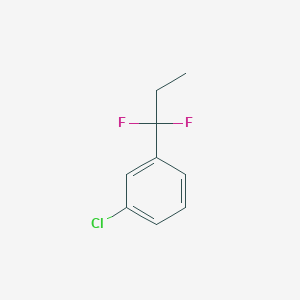

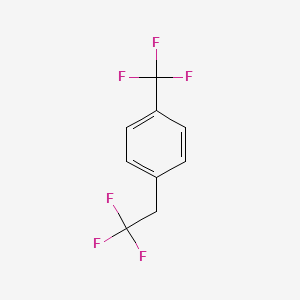

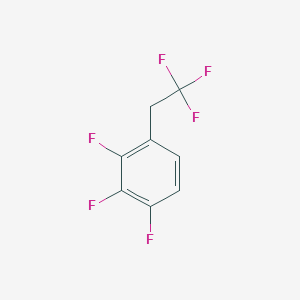

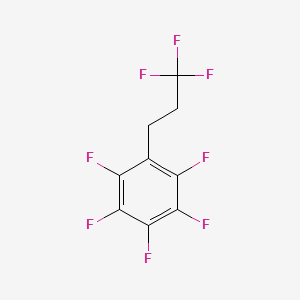

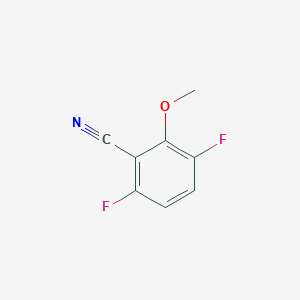

The molecular structure of this compound would likely involve a difluoromethane group attached to a phenyl ring and a pentafluorophenyl ring .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1-(Pentafluorophenyl)-1-phenyl-difluoromethane and related compounds have been utilized in catalytic applications. For instance, tris(pentafluorophenyl)boron B(C6F5)3 acts as an effective catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, exhibiting functional group tolerance and enabling mild reduction conditions (Chadwick et al., 2014).

Polymerization and Material Synthesis

These compounds are instrumental in the synthesis of polymers and materials. For example, pentafluorophenyl isocyanate reacts with polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes, demonstrating notable hydrophobic and oleophobic properties (Soto et al., 2014). Additionally, living polymerization of a pentafluorophenyl (PFP) ester-functionalized phenyl isocyanide results in well-defined poly(phenyl isocyanide)s with controlled molecular weights (Yin et al., 2017).

Lewis Acid Research

Research on the Lewis acid strength of perfluorinated compounds, including derivatives of this compound, has been conducted. Perfluorinated 9-phenyl-9-borafluorene, an analog of tris(pentafluorophenyl)borane, has been studied for its Lewis acid strength in comparison to B(C6F5)3, highlighting the influence of steric factors (Chase et al., 2005).

Organometallic Chemistry

In organometallic chemistry, fluorinated diarylamines like HNPhPhF, derived from pentafluorophenyl groups, are used to prepare complexes of uranium(III, IV) ions, demonstrating the role of C–F→U interactions in stabilizing these complexes (Yin et al., 2013).

Wirkmechanismus

Target of Action

Compounds containing a pentafluorophenyl (pfp) moiety have been known to interact with various biological targets

Mode of Action

Pfp moieties have been shown to provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . These interactions could potentially influence the way 1-(Pentafluorophenyl)-1-phenyl-difluoromethane interacts with its targets.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process that involves the control of flux of metabolites to ensure that the output of the pathways meets biological demand . The influence of this compound on these pathways would require further investigation.

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

It has been suggested that hydrazone derivative schiff base compounds, which could potentially include this compound, showed high cellular toxicity on certain cell lines

Action Environment

It is known that environmental factors can significantly influence the action of various chemical compounds

Zukünftige Richtungen

Perfluoroaryl and perfluoroheteroaryl reagents are emerging as powerful tools for peptide and protein modification. They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation. Future applications of these reagents in biological chemistry are being explored .

Eigenschaften

IUPAC Name |

1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQSUTUIPHIQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)